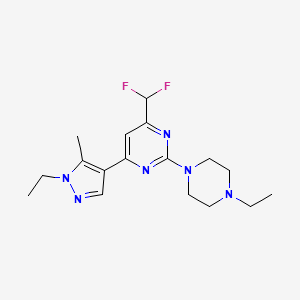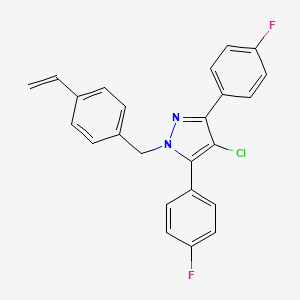![molecular formula C20H16BrN3O3 B14924322 5-[(4-bromophenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)furan-2-carboxamide](/img/structure/B14924322.png)
5-[(4-bromophenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMOPHENOXY)METHYL]-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE is a complex organic compound that features a bromophenoxy group, a benzimidazole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMOPHENOXY)METHYL]-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the bromination of phenol to form 4-bromophenol, which is then reacted with formaldehyde to yield 4-bromophenoxymethyl.
Synthesis of the Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with formic acid or its derivatives to form 1-methyl-1H-1,3-benzimidazole.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the benzimidazole intermediate in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMOPHENOXY)METHYL]-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-[(4-BROMOPHENOXY)METHYL]-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-BROMOPHENOXY)METHYL]-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound that shares the bromophenoxy group.
1-Methyl-1H-1,3-Benzimidazole: Shares the benzimidazole moiety.
2-Furamide: Contains the furan ring.
Uniqueness
5-[(4-BROMOPHENOXY)METHYL]-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE is unique due to the combination of these three functional groups within a single molecule, which can impart unique chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C20H16BrN3O3 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
5-[(4-bromophenoxy)methyl]-N-(1-methylbenzimidazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H16BrN3O3/c1-24-17-5-3-2-4-16(17)22-20(24)23-19(25)18-11-10-15(27-18)12-26-14-8-6-13(21)7-9-14/h2-11H,12H2,1H3,(H,22,23,25) |
InChI Key |
UOOIKDOKAGJJAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14924254.png)
![N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14924260.png)

![ethyl 1-{(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxylate](/img/structure/B14924280.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924281.png)

![(16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-hydroxyestra-1(10),2,4-trien-17-one](/img/structure/B14924295.png)
![3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14924301.png)
![N-(4-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924314.png)
![methyl 3-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14924317.png)
![1-methyl-N,N'-bis[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B14924319.png)
![propan-2-yl 4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate](/img/structure/B14924323.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B14924332.png)
